Core Compound Identification and Significance
Core Compound Identification and Significance
An In-Depth Technical Guide to 2-Chloro-3-fluoro-6-methylpyridine
This guide provides a comprehensive technical overview of 2-Chloro-3-fluoro-6-methylpyridine, a key heterocyclic intermediate. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's fundamental properties, synthesis, applications, and safety protocols, grounding all information in established scientific principles and authoritative sources.
2-Chloro-3-fluoro-6-methylpyridine, also known as 2-Chloro-3-fluoro-6-picoline, is a polysubstituted pyridine derivative. Its strategic arrangement of a chlorine atom, a fluorine atom, and a methyl group on the pyridine ring makes it a highly versatile and valuable building block in organic synthesis. The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous therapeutic agents, and the specific functional groups of this compound offer multiple, distinct reaction sites for molecular elaboration.[1]
The chlorine at the 2-position is susceptible to nucleophilic substitution, the fluorine at the 3-position can influence the electronic properties of the ring and participate in specific coupling reactions, and the methyl group at the 6-position can be functionalized or used for steric control. This multi-functional nature allows for the construction of complex molecular architectures, making it a sought-after intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[2][3]
Key Identifiers:
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Chemical Name: 2-Chloro-3-fluoro-6-methylpyridine
Physicochemical and Spectroscopic Properties
The physical and chemical properties of a synthetic intermediate are critical for its handling, reaction optimization, and storage.[2] The data presented below has been aggregated from public chemical databases and supplier specifications.
| Property | Value | Source(s) |
| Molecular Weight | 145.56 g/mol | [4][5] |
| Appearance | Light yellow crystal or solid | [2] |
| Boiling Point | 167.8 ± 35.0 °C at 760 mmHg | [2] |
| Density | ~1.3 g/cm³ | [2] |
| Flash Point | 55.3 ± 25.9 °C | [2] |
| Purity | Typically ≥95-98% | [2][6] |
| SMILES | CC1=NC(=C(C=C1)F)Cl | [4][5] |
| InChIKey | BGDYLOGCMJAUHR-UHFFFAOYSA-N | [4][5] |
Synthesis Pathway and Mechanistic Rationale
The synthesis of halogenated pyridines often involves multi-step sequences starting from more common precursors. A prevalent strategy for introducing a fluorine atom onto an aromatic ring is through a diazotization-fluorination reaction (a variation of the Balz-Schiemann reaction). For 2-Chloro-3-fluoro-6-methylpyridine, a logical synthetic route begins with a suitable aminopyridine precursor.
A plausible and widely-used method involves the diazotization of 2-chloro-3-amino-6-methylpyridine. This process converts the primary amine into a diazonium salt, which is an excellent leaving group and can be subsequently displaced by a fluoride ion.
Caption: Synthetic workflow for 2-Chloro-3-fluoro-6-methylpyridine via diazotization.
Step-by-Step Experimental Protocol (Illustrative)
The following protocol is an illustrative procedure based on established chemical transformations for similar compounds.[7][8] Researchers must adapt and optimize conditions based on laboratory-specific equipment and safety assessments.
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Preparation: In a fluoropolymer reaction vessel, suspend the starting material, 2-chloro-3-amino-6-methylpyridine, in an excess of anhydrous hydrogen fluoride (HF) or a solution of tetrafluoroboric acid (HBF₄) at a low temperature (e.g., -10 to 0 °C). This is performed under an inert atmosphere (e.g., Nitrogen or Argon).
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Causality: Anhydrous HF or HBF₄ serves as both the solvent and the fluoride source. The low temperature is critical to maintain the stability of the diazonium salt intermediate formed in the next step.
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-
Diazotization: Slowly add a solution of sodium nitrite (NaNO₂) dissolved in a minimal amount of water or an organic nitrite like tert-butyl nitrite. Maintain the temperature below 5 °C during the addition.
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Causality: The nitrite source reacts with the amine in the acidic medium to form the highly reactive diazonium salt. A slow, controlled addition is necessary to manage the exothermic nature of the reaction and prevent decomposition.
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-
Fluoride Displacement: After the addition is complete, allow the mixture to stir at low temperature for a period (e.g., 1-2 hours) to ensure complete formation of the diazonium salt. Then, gently warm the reaction mixture. Nitrogen gas (N₂) will evolve as the diazonium group is displaced by the fluoride ion.
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Causality: Heating provides the activation energy needed to overcome the stability of the diazonium salt, leading to the elimination of N₂ gas and the formation of the C-F bond.
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Work-up and Purification: Carefully quench the reaction mixture by pouring it onto ice and neutralizing it with a base (e.g., NaHCO₃ or NH₄OH). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography or distillation.
Applications in Drug Discovery and Agrochemicals
The true value of 2-Chloro-3-fluoro-6-methylpyridine lies in its role as a versatile intermediate. Its distinct reactive sites allow for sequential, controlled modifications to build complex target molecules.
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Pharmaceutical Synthesis: The pyridine core is a cornerstone of many drugs. This intermediate can be used to synthesize compounds targeting a wide range of diseases. The chloro group can be readily displaced by nitrogen, oxygen, or sulfur nucleophiles to introduce new functionalities, while the rest of the molecule can be elaborated through other reactions.[2][3]
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Agrochemical Development: Similar to pharmaceuticals, the development of new herbicides, fungicides, and insecticides relies on novel molecular scaffolds. This compound serves as a starting point for creating derivatives with high biological activity and selectivity.[2]
Caption: Logical relationship of the core intermediate to downstream product classes.
Safety, Handling, and First Aid
Working with halogenated organic compounds requires strict adherence to safety protocols. While a specific, comprehensive safety data sheet (SDS) for 2-Chloro-3-fluoro-6-methylpyridine is not universally available, data from closely related analogues like 6-chloro-3-fluoro-2-methylpyridine and 2-chloro-5-fluoro-6-methylpyridine provide a strong basis for hazard assessment.[9][10]
GHS Hazard Classification (Anticipated):
| Hazard Class | Statement | Code |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335 |
| Acute Toxicity, Oral (Potential) | Harmful if swallowed | H302 |
Protocol for Safe Handling:
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Engineering Controls: Always handle this compound in a well-ventilated fume hood to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.[11]
-
Personal Protective Equipment (PPE):
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Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A flame-retardant lab coat is mandatory.
-
Respiratory Protection: If working outside a fume hood or with fine powders, a NIOSH-approved respirator may be necessary.
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
First Aid Measures:
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Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical advice if irritation persists.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
References
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PubChem. (n.d.). 2-Chloro-3-fluoro-6-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
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Chemsrc. (n.d.). 2-chloro-6-fluoro-3-methylpyridine | CAS#:1256834-63-5. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 2-CHLORO-3-FLUORO-6-METHYLPYRIDINE | CAS 374633-32-6. Retrieved from [Link]
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ChemUniverse. (n.d.). 6-CHLORO-3-FLUORO-2-METHYLPYRIDINE [P68864]. Retrieved from [Link]
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PubChem. (n.d.). 6-Chloro-3-fluoro-2-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of 2-Chloro-3-Fluoro-6-Picoline. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 2-Chloro-3-fluoro-5-methylpyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Art of Custom Synthesis: Leveraging 2-Chloro-6-methylpyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
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Al-Majid, A. M., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. Retrieved from [Link]
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Figure 1. Structures of the four 2-Chloro-3-fluoro-6-methylpyridine isomers under investigation.
